2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid
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Overview
Description
2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a nitroaniline group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of 4-methoxy-2-nitroaniline. This intermediate can be synthesized through the nitration of 4-methoxyaniline using nitric acid and sulfuric acid
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[2-(4-METHOXY-2-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID, while substitution of the methoxy group can produce various substituted derivatives.
Scientific Research Applications
2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, particularly in the treatment of diseases where nitroaniline derivatives have shown efficacy.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The methoxy and sulfanyl groups may also contribute to the compound’s activity by modulating its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroaniline derivatives such as 4-methoxy-2-nitroaniline and 2-nitro-p-anisidine . These compounds share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness
What sets 2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C16H14N2O6S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-(4-methoxy-2-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14N2O6S/c1-24-10-6-7-12(13(8-10)18(22)23)17-15(19)9-25-14-5-3-2-4-11(14)16(20)21/h2-8H,9H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
HNEJERAUWLWNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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